molecular formula C14H23N B2984124 (2R)-3-(4-Tert-butylphenyl)-2-methylpropan-1-amine CAS No. 2248174-16-3

(2R)-3-(4-Tert-butylphenyl)-2-methylpropan-1-amine

Cat. No.: B2984124
CAS No.: 2248174-16-3
M. Wt: 205.345
InChI Key: JAFGIBGBEFSNOV-LLVKDONJSA-N
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Description

The compound “(2R)-3-(4-Tert-butylphenyl)-2-methylpropan-1-amine” is an organic compound. It contains a tert-butylphenyl group, which is a phenyl (benzene) ring with a tert-butyl group attached, and a 2-methylpropan-1-amine group, which is a three-carbon chain with a methyl group and an amine group attached .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable 4-tert-butylphenyl compound with a 2-methylpropan-1-amine derivative. The exact method would depend on the specific reactants and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a phenyl ring, a tert-butyl group, and an amine group. The “2R” designation indicates that the compound is a chiral molecule, meaning it cannot be superimposed on its mirror image .


Chemical Reactions Analysis

The tert-butylphenyl group in the compound could potentially undergo various chemical reactions, such as electrophilic aromatic substitution . The amine group could participate in reactions such as acid-base reactions or nucleophilic substitutions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the amine group could make the compound a weak base. The tert-butylphenyl group could make the compound relatively nonpolar and hydrophobic .

Mechanism of Action

Without specific context, it’s difficult to determine the exact mechanism of action of this compound. If it’s used as a drug, the mechanism would depend on the biological target. If it’s used in a chemical reaction, the mechanism would depend on the reactants and conditions .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties. Generally, amines can be irritants and can have harmful effects if ingested, inhaled, or come into contact with the skin .

Future Directions

The future directions for this compound would depend on its applications. It could potentially be used in the synthesis of other compounds, or it could have applications in fields like medicine or materials science .

Properties

IUPAC Name

(2R)-3-(4-tert-butylphenyl)-2-methylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N/c1-11(10-15)9-12-5-7-13(8-6-12)14(2,3)4/h5-8,11H,9-10,15H2,1-4H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFGIBGBEFSNOV-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)C(C)(C)C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)C(C)(C)C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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